3-Bromo-4'-fluorodiphenyl ether
Overview
Description
3-Bromo-4’-fluorodiphenyl ether is a compound with the molecular formula C12H8BrFO . It has an average mass of 267.094 Da and a monoisotopic mass of 265.974243 Da . It is primarily used as a flame retardant in various industrial products such as plastics, textiles, and electronics.
Synthesis Analysis
The synthesis of 3-Bromo-4’-fluorodiphenyl ether typically involves gas chromatography coupled with mass spectrometry. The process includes extracting the compound from samples using solvent extraction or solid-phase extraction, followed by derivatization and injection into the gas chromatography column.Molecular Structure Analysis
The molecular structure of 3-Bromo-4’-fluorodiphenyl ether consists of a bromine atom (Br) attached to one phenyl ring and a fluorine atom (F) attached to another phenyl ring, with an ether linkage (O) connecting the two rings .Physical And Chemical Properties Analysis
3-Bromo-4’-fluorodiphenyl ether has a melting point of 33-37°C and a boiling point of 220°C at 25 mm Hg . It has a density of 1.480±0.06 g/cm³ .Scientific Research Applications
Chemical Characteristics and Molecular Structure
- Fluoro Substitution Effects on PBDEs : Fluoro substitution in diphenyl ethers, like 3-Bromo-4'-fluorodiphenyl ether, can alter chemical properties and is significant for understanding structure-activity relationships. The study by Klösener et al. (2008) found that monofluorinated analogues of 4-bromodiphenyl ether were fully characterized, revealing insights into solid-state interactions and molecular structure, including bond lengths and electron-density differences (Klösener, Swenson, Robertson, & Luthe, 2008).
Synthesis and Chemical Reactions
- Friedel–Crafts Acylation-Cyclisation Reactions : Granoth et al. (1973) investigated reactions involving 3-bromophenyl ethers with phosphorus trichloride and oxalyl chloride, demonstrating efficient pathways to synthesize phenoxaphosphine and xanthen-9-one derivatives (Granoth, Segall, & Kalir, 1973).
- Biodegradation by Sphingomonas sp. : Schmidt et al. (1992) found that Sphingomonas sp. strain SS3 can utilize diphenyl ether and its monohalogenated derivatives, including 4'-fluorodiphenyl ether, as carbon sources. This indicates potential applications in bioremediation and environmental cleanup (Schmidt, Wittich, Erdmann, Wilkes, Francke, & Fortnagel, 1992).
Material Applications
- Polymeric Electrolyte Membranes : A study by Liu et al. (2006) developed a fluorinated poly(aryl ether) with a 4-bromophenyl pendant group. The derivative shows excellent thermal, oxidative, and dimensional stability, indicating its potential as a polymeric electrolyte membrane for fuel cell applications (Liu, Robertson, Guiver, Shi, Navessin, & Holdcroft, 2006).
Medicinal Chemistry
- New Alcohol Protecting Group : Crich et al. (2009) introduced a new benzyl ether-type protecting group, the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, for alcohols. This finding is significant in the field of organic synthesis, particularly in developing pharmaceuticals (Crich, Li, & Shirai, 2009).
Safety and Hazards
3-Bromo-4’-fluorodiphenyl ether is a toxic compound known to cause various adverse health effects in humans and animals. It is a suspected endocrine disruptor, which can interfere with the normal functioning of the hormonal system. It is also known to cause neurotoxicity, immunotoxicity, and developmental toxicity in animals. Safety measures should be taken while handling this compound, including wearing suitable protective clothing and avoiding contact with skin and eyes .
properties
IUPAC Name |
1-bromo-3-(4-fluorophenoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrFO/c13-9-2-1-3-12(8-9)15-11-6-4-10(14)5-7-11/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGMRCLDJLCOKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381081 | |
Record name | 3-Bromo-4'-fluorodiphenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
50904-38-6 | |
Record name | 1-Bromo-3-(4-fluorophenoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50904-38-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-4'-fluorodiphenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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